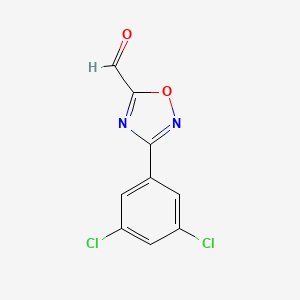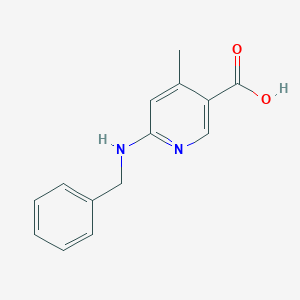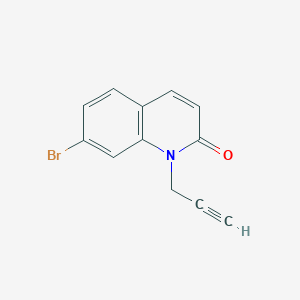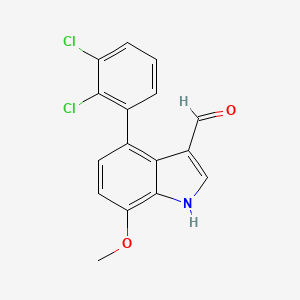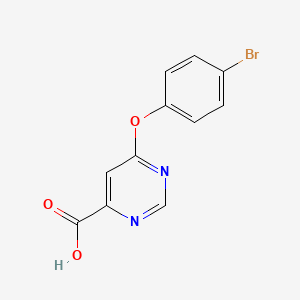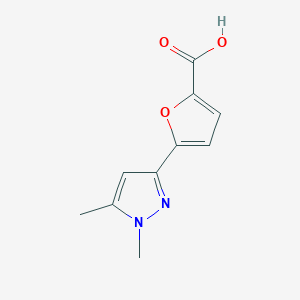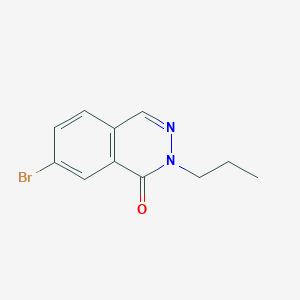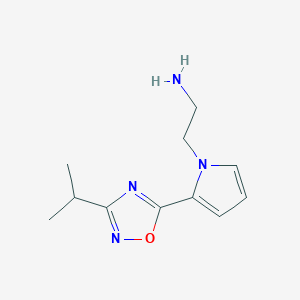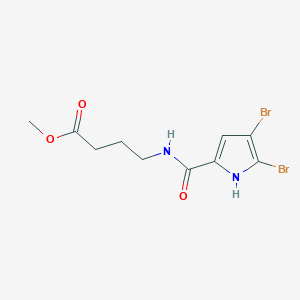
Methyl 4-(4,5-dibromo-1H-pyrrole-2-carboxamido)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(4,5-dibromo-1H-pyrrole-2-carboxamido)butanoate is a synthetic organic compound that belongs to the class of brominated pyrroles. This compound is characterized by the presence of a pyrrole ring substituted with bromine atoms at positions 4 and 5, an amide group at position 2, and a butanoate ester group. It is often used as an intermediate in organic synthesis and has applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4,5-dibromo-1H-pyrrole-2-carboxamido)butanoate typically involves the following steps:
Bromination of Pyrrole: The starting material, pyrrole, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce bromine atoms at positions 4 and 5 of the pyrrole ring.
Amidation: The dibrominated pyrrole is then reacted with a suitable amine to form the amide group at position 2.
Esterification: The resulting compound is esterified with butanoic acid or its derivatives to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance the yield and purity of the product. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-(4,5-dibromo-1H-pyrrole-2-carboxamido)butanoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed in the presence of water or acids to form 4,5-dibromo-1H-pyrrole-2-carboxylic acid and methanol.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions to form different derivatives.
Common Reagents and Conditions
Hydrolysis: Water or acidic conditions.
Substitution: Nucleophiles such as amines or thiols.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products Formed
Hydrolysis: 4,5-dibromo-1H-pyrrole-2-carboxylic acid and methanol.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Oxidation and Reduction: Different oxidized or reduced forms of the compound.
Aplicaciones Científicas De Investigación
Methyl 4-(4,5-dibromo-1H-pyrrole-2-carboxamido)butanoate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Development: The compound is studied for its potential use in developing new drugs and therapeutic agents.
Material Science: It is used in the development of new materials with unique properties.
Biological Studies: The compound is investigated for its biological activity and potential as a bioactive molecule.
Mecanismo De Acción
The mechanism of action of Methyl 4-(4,5-dibromo-1H-pyrrole-2-carboxamido)butanoate involves its interaction with specific molecular targets and pathways. The bromine atoms and the amide group play a crucial role in its binding to target molecules, influencing its biological activity. The exact molecular targets and pathways may vary depending on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4,5-dibromo-1H-pyrrole-2-carboxylate: Similar structure but lacks the amide group.
Methyl 4,5-dibromo-1-methylpyrrole-2-carboxylate: Similar structure but has a methyl group instead of the amide group.
Uniqueness
Methyl 4-(4,5-dibromo-1H-pyrrole-2-carboxamido)butanoate is unique due to the presence of both the amide group and the butanoate ester group, which confer specific chemical and biological properties. These functional groups make it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
Propiedades
Fórmula molecular |
C10H12Br2N2O3 |
|---|---|
Peso molecular |
368.02 g/mol |
Nombre IUPAC |
methyl 4-[(4,5-dibromo-1H-pyrrole-2-carbonyl)amino]butanoate |
InChI |
InChI=1S/C10H12Br2N2O3/c1-17-8(15)3-2-4-13-10(16)7-5-6(11)9(12)14-7/h5,14H,2-4H2,1H3,(H,13,16) |
Clave InChI |
DHYDCFWYZPUPCK-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCCNC(=O)C1=CC(=C(N1)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


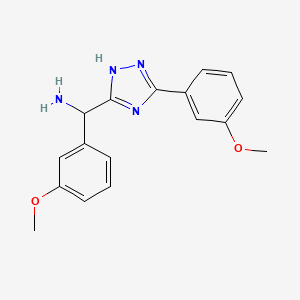
![4-(Diethylamino)-2-(3-fluorophenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B11794909.png)
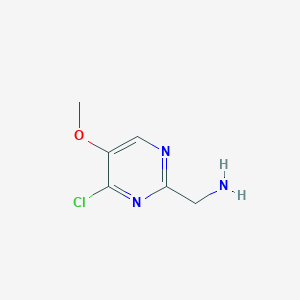

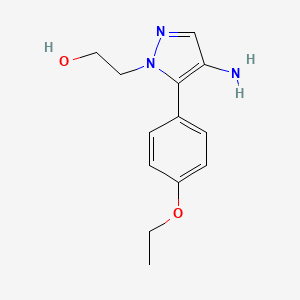
![5,5-difluoro-6,8-dihydro-5H-pyrano[3,4-d]pyrimidin-2-amine](/img/structure/B11794927.png)
